

1-Methyl-2-pyridone: A Comprehensive Toxicological and Safety Profile

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Compound of Interest

Compound Name: 1-Methyl-2-pyridone

Cat. No.: B167067

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This in-depth technical guide provides a comprehensive overview of the toxicological profile and safety information for **1-Methyl-2-pyridone** (CAS No. 694-85-9), a heterocyclic organic compound utilized in various industrial and pharmaceutical applications. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available toxicological data, detailed experimental methodologies for key safety assessments, and insights into its metabolic fate. Due to the limited availability of comprehensive toxicological studies specifically for **1-Methyl-2-pyridone**, data from its parent compound, pyridine, is included to provide a more complete assessment of potential hazards.

Chemical and Physical Properties

1-Methyl-2-pyridone is a colorless to pale yellow liquid with a faint odor. It is soluble in water and is used as a solvent in organic synthesis and as an intermediate in the production of various chemicals.

Toxicological Data Summary

The available toxicological data for **1-Methyl-2-pyridone** and its parent compound, pyridine, are summarized below. All quantitative data are presented in structured tables for clarity and comparative analysis.

Table 1: Acute Toxicity Data

Test Substance	Species	Route of Administration	LD50 Value	Reference
1-Methyl-2-pyridone	Quail	Oral	421 mg/kg	--INVALID-LINK--
Pyridine	Rat	Oral	1,580 mg/kg	--INVALID-LINK--
Pyridine	Rat	Inhalation (1-hour)	~9,000 ppm	--INVALID-LINK--

Table 2: Irritation Data

Test Substance	Type of Irritation	Observation	Reference
1-Methyl-2-pyridone	Skin	Causes skin irritation.	--INVALID-LINK--
1-Methyl-2-pyridone	Eye	Causes serious eye irritation.	--INVALID-LINK--
1-Methyl-2-pyridone	Respiratory	May cause respiratory irritation.	--INVALID-LINK--
Pyridine	Skin	Mild dermal irritation in rabbits.	--INVALID-LINK--
Pyridine	Eye	Moderate ocular irritation in rabbits.	--INVALID-LINK--

Table 3: Repeated Dose Toxicity Data (Data for Pyridine)

Species	Route	Duration	NOAEL	Effects Observed	Reference
Rat	Gavage	90 days	1 mg/kg/day	Increased liver weights and inflammatory hepatic lesions at higher doses.	--INVALID-LINK--

Note: NOAEL (No-Observed-Adverse-Effect Level)

Table 4: Genetic Toxicity Data (Data for Pyridine)

Assay Type	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames)	S. typhimurium TA98, TA100, TA1535, TA1537	With and without	Negative	--INVALID-LINK--
In vitro Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	Not specified	Negative	--INVALID-LINK--
In vitro Sister Chromatid Exchange	Chinese Hamster Ovary (CHO) cells	Not specified	Negative	--INVALID-LINK--
In vivo Micronucleus	Mouse bone marrow	N/A	Negative	--INVALID-LINK--
In vitro Chromosomal Aberration	Human lymphocytes	Not specified	Positive (breaks and pulverization)	--INVALID-LINK--

Table 5: Carcinogenicity Data (Data for Pyridine)

Species	Route	Duration	Findings	Classification	Reference
F344/N Rats (male)	Drinking water	2 years	Increased incidence of renal tubule adenomas.	IARC Group 3 (Not classifiable as to its carcinogenicity to humans)	--INVALID-LINK--, --INVALID-LINK--
B6C3F1 Mice	Drinking water	2 years	Increased incidences of hepatocellular adenomas and carcinomas.	IARC Group 3	--INVALID-LINK--, --INVALID-LINK--

Note: Safety data sheets for **1-Methyl-2-pyridone** state that it is not classified as a carcinogen by IARC, NTP, or OSHA. However, no long-term carcinogenicity studies on **1-Methyl-2-pyridone** were identified.

Table 6: Reproductive and Developmental Toxicity (Data for Pyridine)

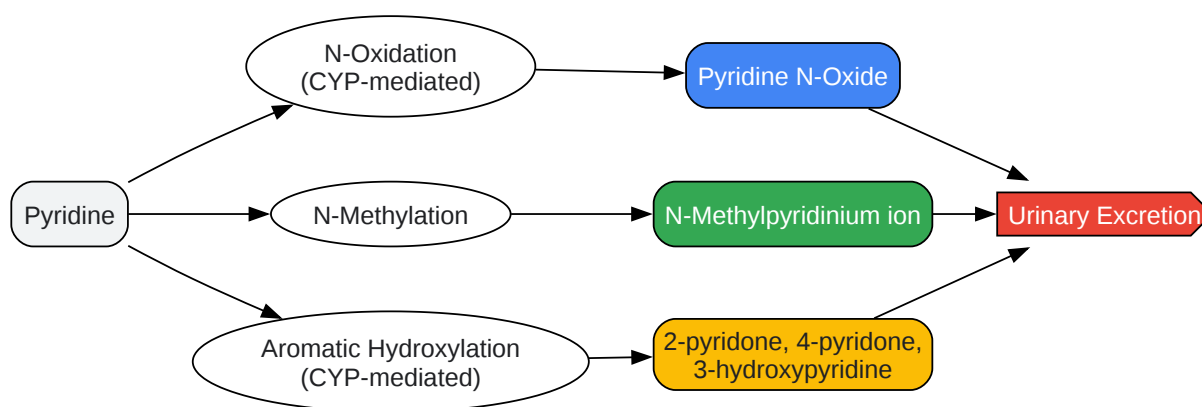
Species	Route	Findings	Reference
Mice	Drinking water	Decreased sperm motility.	--INVALID-LINK--
Rats	Drinking water	Increased estrous cycle length at high doses.	--INVALID-LINK--

Note: No dedicated reproductive or developmental toxicity studies for **1-Methyl-2-pyridone** were identified. Safety data sheets generally state "no data available" for this endpoint.

Metabolism and Toxicokinetics

Specific toxicokinetic studies on **1-Methyl-2-pyridone** are not readily available in the public domain. However, it is a known metabolite of other compounds. For instance, N-methyl-2-pyridone-5-carboxamide (a derivative of **1-Methyl-2-pyridone**) is a major metabolite of nicotinamide (Vitamin B3) and has been identified as a uremic toxin.[1]

The metabolism of the parent compound, pyridine, has been studied in humans and various animal species. Pyridine is absorbed through oral, dermal, and inhalation routes and is distributed to several organs, with the highest concentrations found in the kidneys, liver, and lungs.[2] The primary metabolic pathways for pyridine are N-methylation and aromatic hydroxylation.[2] In humans, orally administered pyridine is metabolized to pyridine N-oxide and N-methylpyridinium ion, which are then excreted in the urine.[3]



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Metabolic pathways of pyridine.

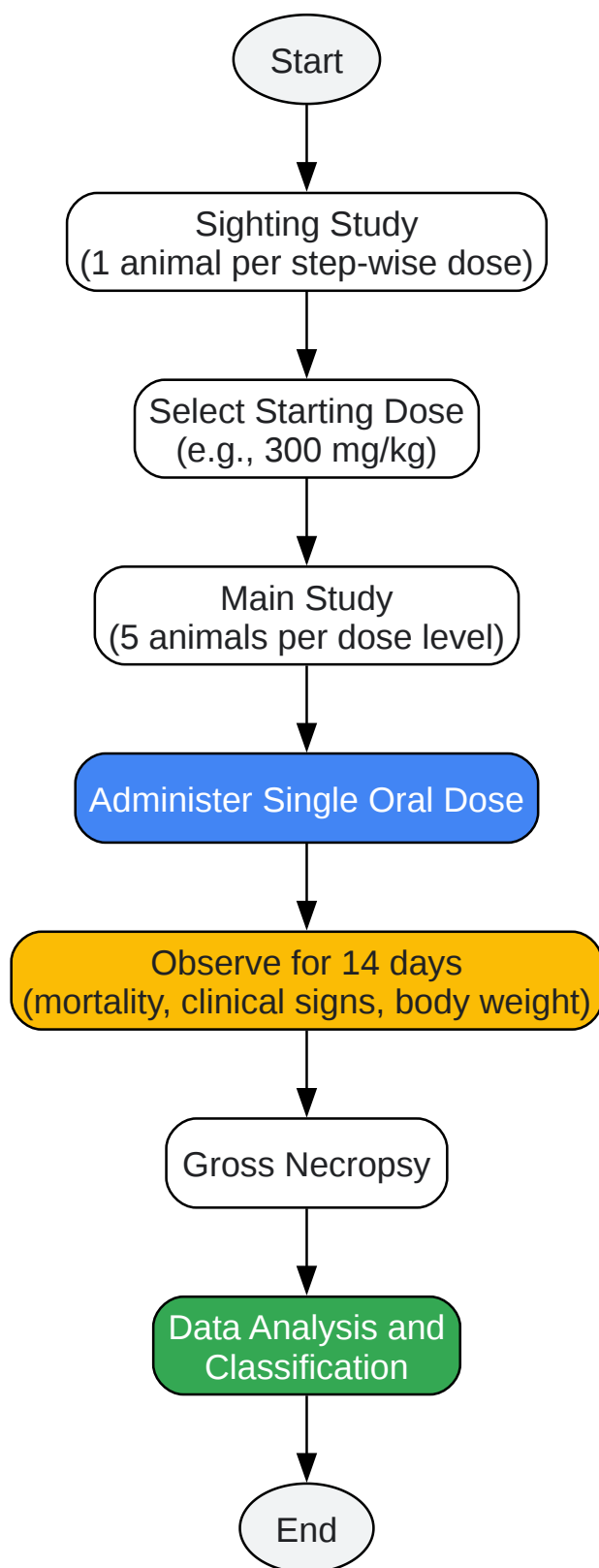
Given that **1-Methyl-2-pyridone** is already N-methylated, its metabolism might involve further oxidation or conjugation prior to excretion.

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute toxic effects of a substance following oral administration.



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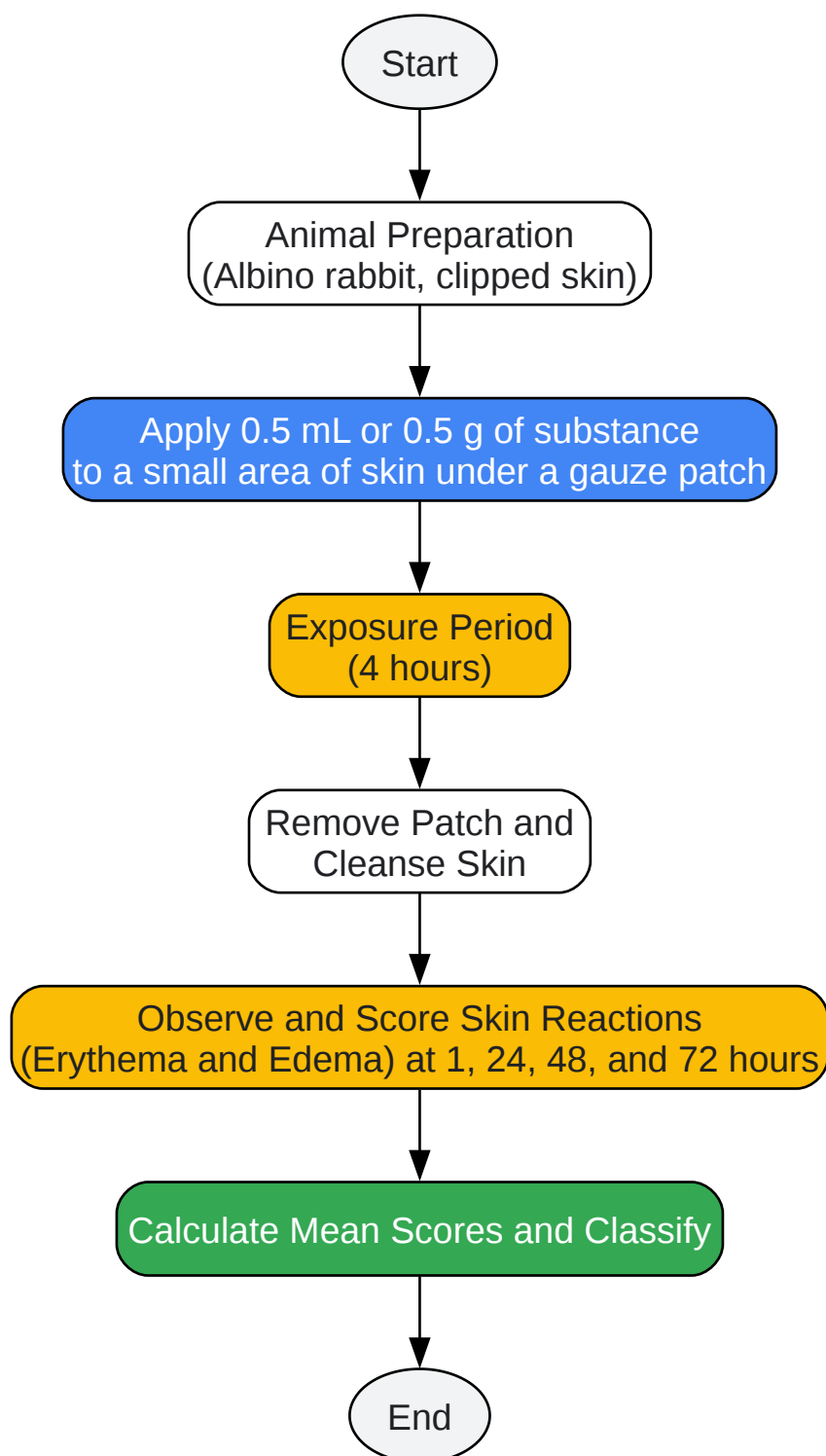
Workflow for OECD 420 Acute Oral Toxicity Study.

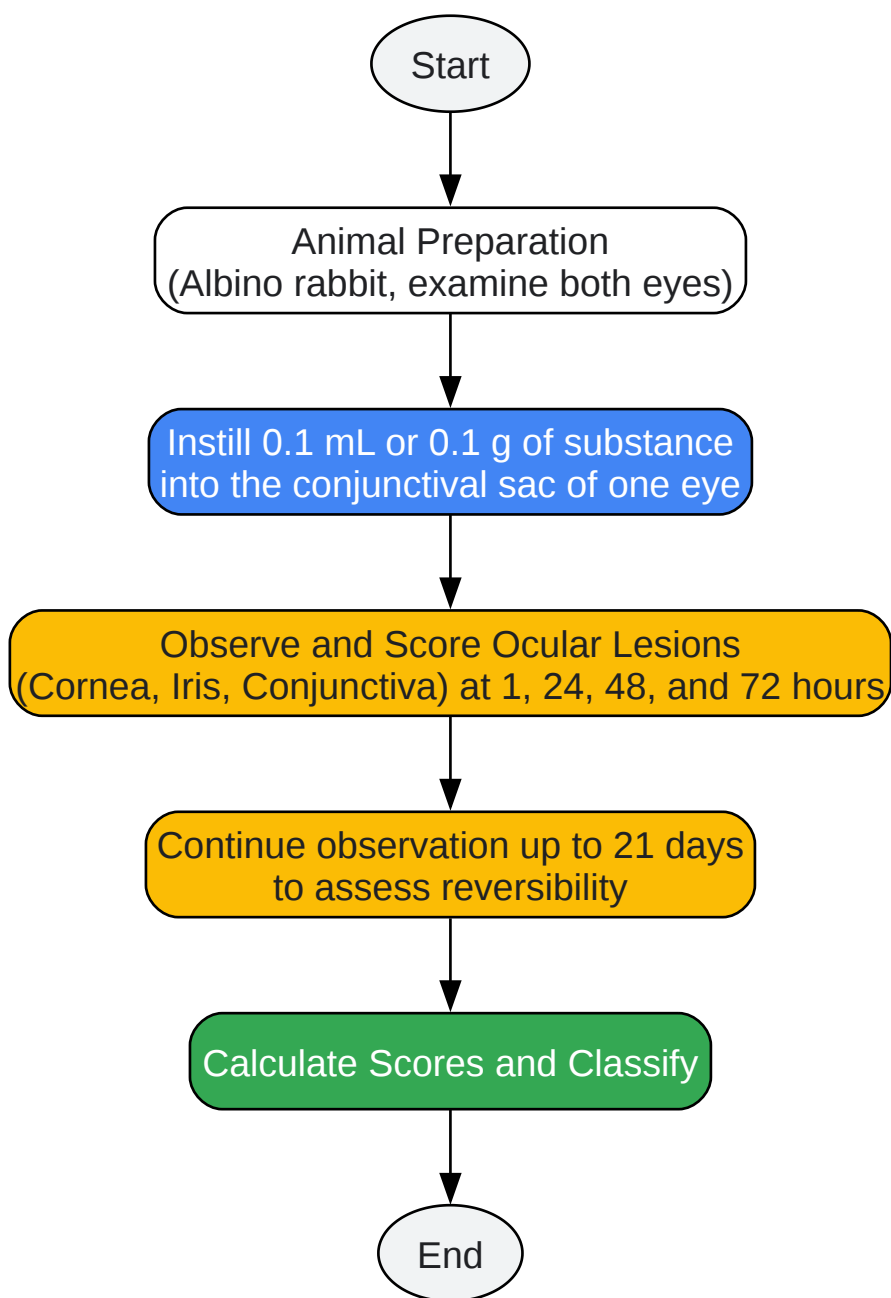
Methodology:

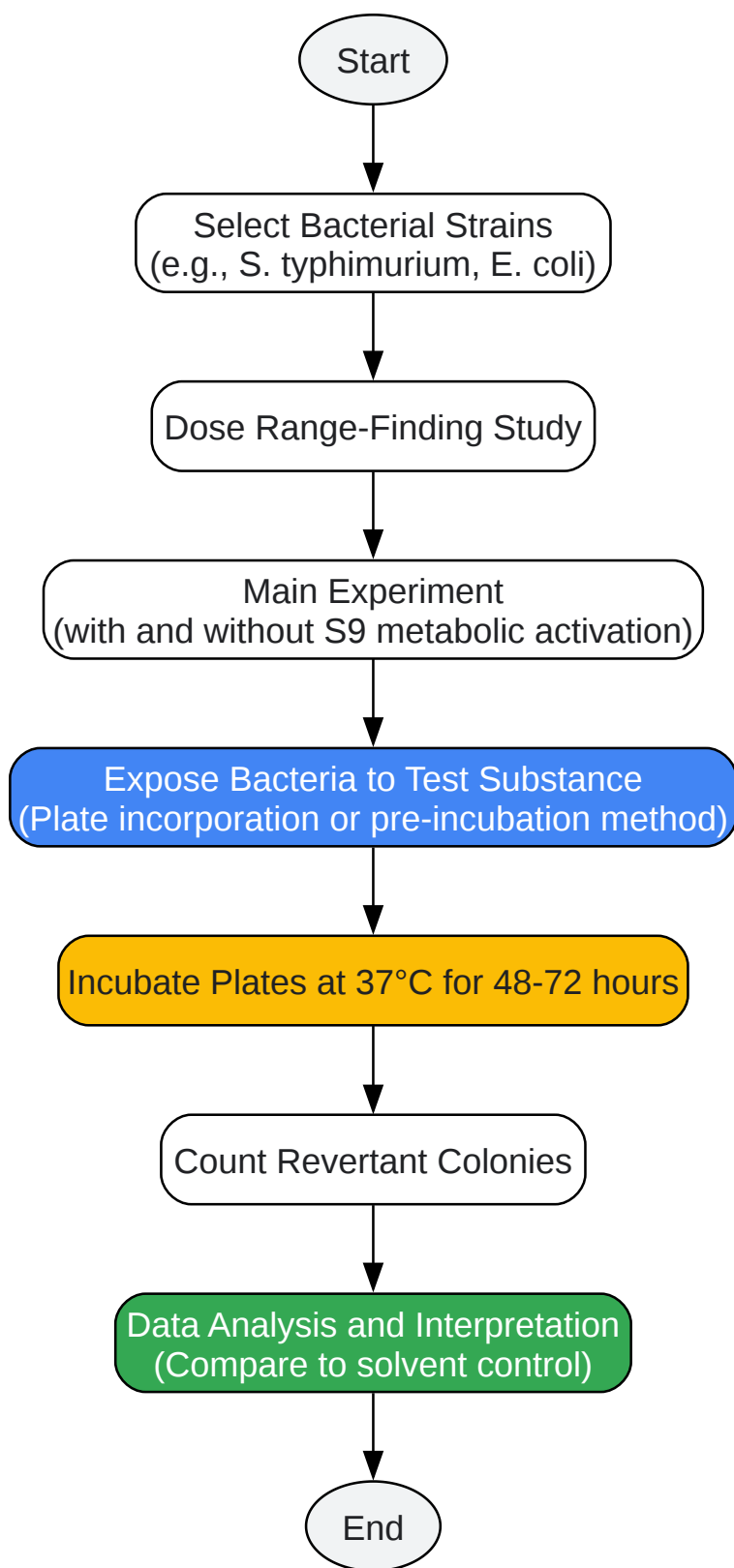
- **Sighting Study:** A single animal is dosed at a specific level. Depending on the outcome (survival or death), the dose for the next animal is adjusted up or down. This continues in a stepwise manner to identify the dose causing evident toxicity.
- **Main Study:** Once the appropriate starting dose is determined, a group of at least 5 animals (usually rats, of a single sex) is dosed at this level.
- **Dosing:** The test substance is administered as a single oral dose by gavage. Animals are fasted prior to dosing.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the observation period.
- **Data Analysis:** The results are used to classify the substance according to its acute oral toxicity.

Skin Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.







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